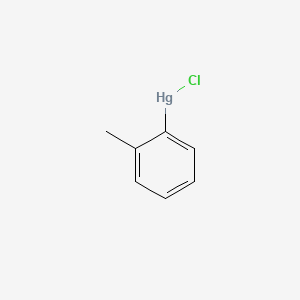
Chloro(2-methylphenyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(2-methylphenyl)mercury, also known as mercury, chloro(2-methylphenyl)-, is an organomercury compound with the molecular formula C7H7ClHg. This compound is characterized by the presence of a mercury atom bonded to a chloro(2-methylphenyl) group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of chloro(2-methylphenyl)mercury typically involves the reaction of 2-methylphenylmercury(II) chloride with a suitable chlorinating agent. One common method is the reaction of 2-methylphenylmercury(II) acetate with hydrochloric acid, resulting in the formation of this compound and acetic acid as a byproduct .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
化学反应分析
Types of Reactions: Chloro(2-methylphenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to elemental mercury and other reduced species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Mercury(II) oxide and organic byproducts.
Reduction: Elemental mercury and organic byproducts.
Substitution: Various substituted organomercury compounds.
科学研究应用
Chloro(2-methylphenyl)mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of chloro(2-methylphenyl)mercury involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It may also interfere with enzymatic activities and cellular signaling pathways, contributing to its biological effects .
相似化合物的比较
Chloro(phenyl)mercury: Similar structure but lacks the methyl group.
Chloro(4-methylphenyl)mercury: Similar structure but with the methyl group in a different position.
Chloro(2,4-dimethylphenyl)mercury: Contains two methyl groups on the phenyl ring.
Uniqueness: Chloro(2-methylphenyl)mercury is unique due to the specific positioning of the methyl group, which can influence its reactivity and interaction with other molecules. This structural feature may result in distinct chemical and biological properties compared to its analogs .
属性
CAS 编号 |
2777-37-9 |
|---|---|
分子式 |
C7H7ClHg |
分子量 |
327.17 g/mol |
IUPAC 名称 |
chloro-(2-methylphenyl)mercury |
InChI |
InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1 |
InChI 键 |
AFCVKFFKAKDREZ-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=CC=C1[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)
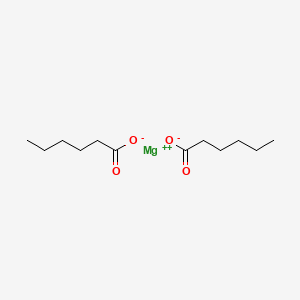
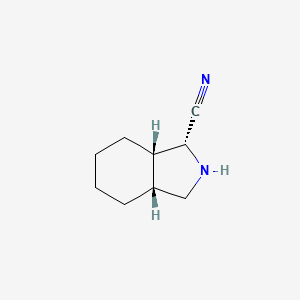
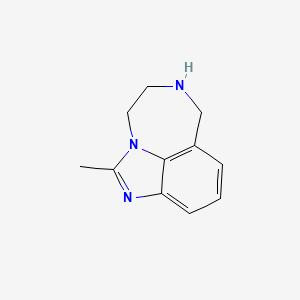
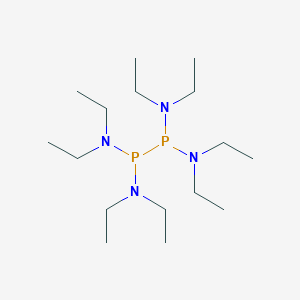
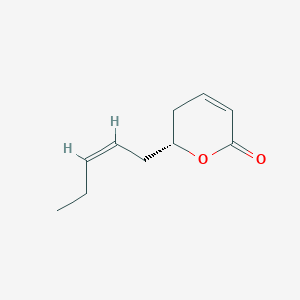
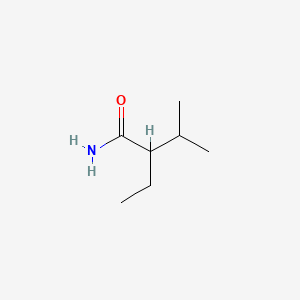


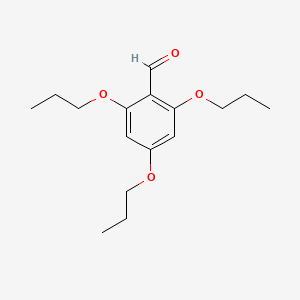
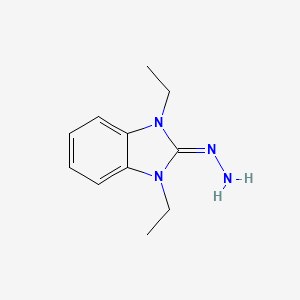

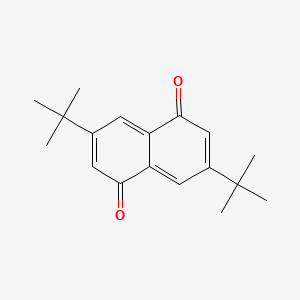
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
